molecular formula C46H46BF4N2O4P2Rh- B14099680 (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B14099680
M. Wt: 942.5 g/mol
InChI Key: JGBGWKDXLJSPBK-UHFFFAOYSA-N
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Description

®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral bipyridine ligand with diphenylphosphino groups, making it highly effective in enantioselective processes.

Preparation Methods

The synthesis of ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral bipyridine ligand and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The tetrafluoroborate anion is introduced to stabilize the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound is primarily involved in catalytic hydrogenation reactions. It can undergo various types of reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, and various phosphine ligands for substitution reactions. The major products formed are typically the hydrogenated or substituted derivatives of the starting materials.

Scientific Research Applications

®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.

    Biology: The compound’s ability to catalyze enantioselective reactions makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is used in the synthesis of chiral drugs, which require high enantioselectivity to ensure efficacy and safety.

    Industry: The compound is employed in the production of fine chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of this compound involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen atoms from the 1,5-cyclooctadiene ligand to the substrate. The chiral bipyridine ligand ensures that the hydrogenation occurs in an enantioselective manner, producing chiral products. The tetrafluoroborate anion stabilizes the complex and facilitates the catalytic cycle .

Comparison with Similar Compounds

Similar compounds include other rhodium complexes with chiral ligands, such as:

  • ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • 1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Compared to these compounds, ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of its specific chiral environment and the stability provided by the tetrafluoroborate anion .

Properties

Molecular Formula

C46H46BF4N2O4P2Rh-

Molecular Weight

942.5 g/mol

IUPAC Name

cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;

InChI Key

JGBGWKDXLJSPBK-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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